Cas no 1249-75-8 (Methyl Lithocholate)

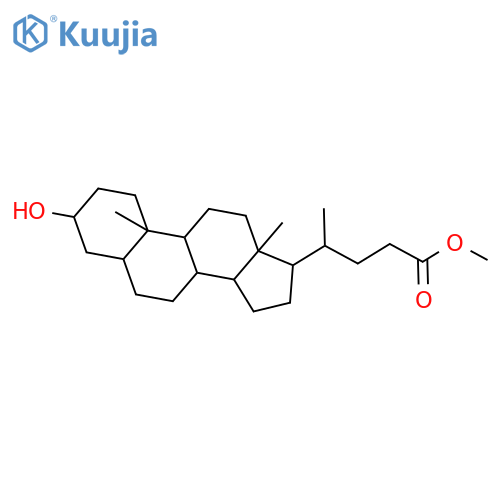

Methyl Lithocholate structure

商品名:Methyl Lithocholate

Methyl Lithocholate 化学的及び物理的性質

名前と識別子

-

- (R)-Methyl 4-((3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

- 3-ALPHA-HYDROXY-5-BETA-CHOLAN-24-OIC ACID METHYL ESTER

- 3-α-HYDROXY-5-β-CHOLAN-24-OIC ACID METHYL ESTER

- Cholan-24-oic acid,3-hydroxy-, methyl ester, (3a,5b)-

- LITHOCHOLIC ACID METHYLESTER(RG)

- Methyl Lithocholate

- LITHOCHOLIC ACID METHYL ESTER

- 5β-Cholanic acid-3α-ol methyl ester

- Q63396421

- Methyl 3-hydroxycholan-24-oate #

- 1249-75-8

- NSC-8116

- Cholan-24-oic acid, methyl ester, (3.alpha.,5.beta.)-

- 5beta-Cholan-24-oic acid, 3alpha-hydroxy-, methyl ester

- CHEMBL260735

- NSC63558

- Methyl isolithocholate

- SCHEMBL337581

- NSC 63558

- NSC8116

- NSC-63558

- methyl (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

- NCI60_011892

- Cholan-24-oic acid, 3-hydroxy-, methyl ester, (3alpha,5beta)-

- Methyl 3.alpha.-hydroxy-5.beta.-cholanoate

- NSC 8116

- Methyl 3.alpha.-hydroxy-5.beta.-cholan-24-oate

- BDBM50375564

- 5beta-Cholanic acid-3alpha-ol methyl ester

- DTXSID501315512

- NS00044872

- EINECS 215-002-9

-

- インチ: InChI=1S/C25H42O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-22,26H,5-15H2,1-4H3

- InChIKey: YXZVCZUDUJEPPK-UHFFFAOYSA-N

- ほほえんだ: OC1CC2C(C)(C3CCC4(C)C(C(C)CCC(OC)=O)CCC4C3CC2)CC1

計算された属性

- せいみつぶんしりょう: 390.31300

- どういたいしつりょう: 390.31339520g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 588

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 6.6

じっけんとくせい

- PSA: 46.53000

- LogP: 5.59550

Methyl Lithocholate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-483747-5 mg |

Methyl Lithocholate, |

1249-75-8 | 5mg |

¥2,482.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-483748-1 mg |

Methyl Lithocholate-d7, |

1249-75-8 | 1mg |

¥2,482.00 | 2023-07-11 | ||

| TRC | M313420-50mg |

Methyl Lithocholate |

1249-75-8 | 50mg |

$ 1012.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-483748-1mg |

Methyl Lithocholate-d7, |

1249-75-8 | 1mg |

¥2482.00 | 2023-09-05 | ||

| A2B Chem LLC | AE37931-10mg |

3-ALPHA-HYDROXY-5-BETA-CHOLAN-24-OIC ACID METHYL ESTER |

1249-75-8 | 10mg |

$350.00 | 2024-04-20 | ||

| A2B Chem LLC | AE37931-50mg |

3-ALPHA-HYDROXY-5-BETA-CHOLAN-24-OIC ACID METHYL ESTER |

1249-75-8 | 50mg |

$1103.00 | 2024-04-20 | ||

| TRC | M313420-10mg |

Methyl Lithocholate |

1249-75-8 | 10mg |

$ 236.00 | 2023-09-07 | ||

| TRC | M313420-5mg |

Methyl Lithocholate |

1249-75-8 | 5mg |

$ 150.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-483747-5mg |

Methyl Lithocholate, |

1249-75-8 | 5mg |

¥2482.00 | 2023-09-05 | ||

| A2B Chem LLC | AE37931-5mg |

3-ALPHA-HYDROXY-5-BETA-CHOLAN-24-OIC ACID METHYL ESTER |

1249-75-8 | 5mg |

$266.00 | 2024-04-20 |

Methyl Lithocholate 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

1249-75-8 (Methyl Lithocholate) 関連製品

- 3245-38-3(Methyl Desoxycholate)

- 10538-58-6(Methyl 3-Oxo-desoxycholate)

- 3057-04-3(Chenodeoxycholic Acid Methyl Ester)

- 1448-36-8(Methyl cholate)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量